N-bicyclo[2.2.1]hept-2-yl-4-nitrobenzenesulfonamide
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C13H16N2O4S and its molecular weight is 296.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 296.08307817 g/mol and the complexity rating of the compound is 474. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analgesic and Tranquilizer Activities
N-bicyclo[2.2.1]hept-2-yl-4-nitrobenzenesulfonamide has been studied for its potential in pain relief and tranquilizer effects. A study by Zlenko, Palchikov, and Rybalko (2012) explored two derivatives containing the 4-nitrobenzenesulfonamide fragment, demonstrating moderate analgesic and significant tranquilizer activity. This finding suggests these compounds could be useful in treating pain syndromes under enhanced tranquilizer readiness (Zlenko, Palchikov, & Rybalko, 2012).
Chemical Synthesis and Transformations
Several studies have focused on the chemical synthesis and transformations of this compound and its derivatives. For instance, Kas’yan et al. (2005) examined reactions leading to various N-arylsulfonyl-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes (azabrendanes) and their structural factors. Such synthetic processes are crucial for developing new chemical entities with potential therapeutic applications (Kas’yan, Karpenko, & Kas’yan, 2005).
Reactions with Other Chemical Entities
Research by Kas’yan, Prid’ma, Turov, and colleagues (2009, 2013) delved into reactions involving this compound with various other chemicals. These studies highlighted the synthesis of amino alcohols containing a norbornene fragment and sulfonamide group, contributing to the understanding of the compound's reactivity and potential for further chemical modifications. The structural determination of these products was achieved through various spectroscopic techniques, underscoring the compound's versatility in organic synthesis (Kas’yan, Prid’ma, Turov, et al., 2009); (Palchikov, Prid’ma, Turov, et al., 2013).
Synthesis of Cage-like Structures
Further investigations into this compound derivatives include studies by Kas’yan, Palchikov, Prid’ma, and colleagues (2011). These studies focused on synthesizing cage-like N-(oxiran-2-ylmethyl)sulfonamides, adding to the compound's chemical repertoire and potential applications in designing novel molecular architectures (Kas’yan, Palchikov, Prid’ma, et al., 2011).
Inhibition of Bacterial Biofilm and Cytotoxicity
A recent study by Abbasi, Zeb, Rehman, et al. (2020) explored the biofilm inhibitory action of this compound derivatives against bacteria like Escherichia coli and Bacillus subtilis. This study also assessed the cytotoxicity of these compounds, indicating their potential as antimicrobial agents with minimal toxicity (Abbasi, Zeb, Rehman, et al., 2020).
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c16-15(17)11-3-5-12(6-4-11)20(18,19)14-13-8-9-1-2-10(13)7-9/h3-6,9-10,13-14H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFKLKBIXHGELG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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